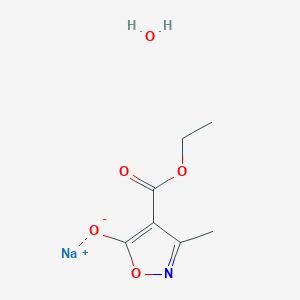
Acide 6-(méthylamino)nicotinique
Vue d'ensemble
Description
6-(Methylamino)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of a methylamino group attached to the nicotinic acid structure
Applications De Recherche Scientifique
6-(Methylamino)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to vitamin B3 deficiency.
Safety and Hazards
The safety data sheet for “6-(Methylamino)nicotinic acid” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mécanisme D'action
Target of Action
6-(Methylamino)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . Niacin acts to decrease levels of very low-density lipoproteins and low-density lipoproteins, while increasing levels of high-density lipoproteins . Therefore, it’s plausible that 6-(Methylamino)nicotinic acid may have similar targets.
Mode of Action
It’s known that methyl nicotinate, a methyl ester of niacin, acts as a rubefacient, thought to involve peripheral vasodilation . It’s possible that 6-(Methylamino)nicotinic acid may have a similar interaction with its targets.
Biochemical Pathways
It’s known that nicotine, a related compound, is metabolized via the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) in bacteria . It’s plausible that 6-(Methylamino)nicotinic acid may be metabolized via similar pathways.
Pharmacokinetics
A study on a related compound, 6-methylnicotine, suggests that it has comparable pharmacokinetic properties to nicotine
Result of Action
It’s known that niacin plays a vital role in maintaining efficient cellular function . It’s plausible that 6-(Methylamino)nicotinic acid may have similar effects.
Action Environment
It’s known that niacin is produced synthetically from 3-methylpyridine or 5-ethyl-2-methylpyridine . It’s plausible that similar environmental factors may influence the action of 6-(Methylamino)nicotinic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylamino)nicotinic acid typically involves the methylation of nicotinic acid. One common method is the oxidation of 2-methyl-5-ethylpyridine using oxidizing agents such as potassium permanganate or nitric acid . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, nicotinic acid derivatives, including 6-(Methylamino)nicotinic acid, are produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is favored due to its efficiency and the availability of raw materials. the process generates nitrous oxide as a by-product, which poses environmental challenges.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Methylamino)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nicotinic acid ring.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Hydrogen gas, metal catalysts.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule .
Comparaison Avec Des Composés Similaires
2-(Methylamino)nicotinic acid: Similar in structure but with the methylamino group attached at a different position.
Nicotinic acid:
Nicotinamide: Another derivative of nicotinic acid, commonly used in supplements and skincare products.
Uniqueness: 6-(Methylamino)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Propriétés
IUPAC Name |
6-(methylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-6-3-2-5(4-9-6)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKUKBAONMWJHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624124 | |
| Record name | 6-(Methylamino)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262296-02-6 | |
| Record name | 6-(Methylamino)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262296-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Methylamino)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(methylamino)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Ethylhexyl)phenoxy]ethanol](/img/structure/B1602905.png)



![[1-(2,3-Dihydroxypropyl)-5-methyl-2-propan-2-ylcyclohexyl] hydrogen carbonate](/img/structure/B1602912.png)








